4-(Hexyloxy)benzaldehyde

Overview

Description

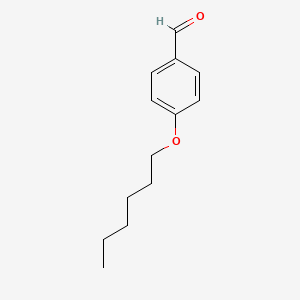

4-(Hexyloxy)benzaldehyde, also known as p-Hexyloxybenzaldehyde, is an organic compound with the molecular formula C13H18O2 and a molecular weight of 206.28 g/mol . It is characterized by a benzaldehyde core substituted with a hexyloxy group at the para position. This compound is used in various chemical syntheses and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Hexyloxy)benzaldehyde can be synthesized through several methods. One common approach involves the etherification of 4-hydroxybenzaldehyde with hexyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetone or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(Hexyloxy)benzaldehyde undergoes various chemical reactions, including:

Substitution: The benzaldehyde moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic medium.

Reduction: NaBH4 or LiAlH4 in anhydrous solvents.

Substitution: Nitrating mixture (HNO3/H2SO4) for nitration; halogens (Br2, Cl2) in the presence of a catalyst for halogenation.

Major Products:

Oxidation: 4-(Hexyloxy)benzoic acid.

Reduction: 4-(Hexyloxy)benzyl alcohol.

Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

4-(Hexyloxy)benzaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Hexyloxy)benzaldehyde depends on its chemical reactivity and the functional groups present. The aldehyde group can form Schiff bases with amines, which are important intermediates in organic synthesis. The hexyloxy group can influence the compound’s solubility and reactivity by providing hydrophobic characteristics .

Molecular Targets and Pathways: In biological systems, this compound and its derivatives may interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and derivative used .

Comparison with Similar Compounds

4-Methoxybenzaldehyde: Similar structure with a methoxy group instead of a hexyloxy group.

4-Ethoxybenzaldehyde: Contains an ethoxy group in place of the hexyloxy group.

4-Butoxybenzaldehyde: Features a butoxy group instead of a hexyloxy group.

Uniqueness: 4-(Hexyloxy)benzaldehyde is unique due to its longer alkyl chain, which imparts distinct hydrophobic properties and influences its reactivity and solubility compared to its shorter-chain analogs .

Biological Activity

Currently, there is no documented research specifically detailing the mechanism of action of 4-(Hexyloxy)benzaldehyde in biological systems. However, aldehydes are known to interact with biological molecules such as amino acids and proteins through nucleophilic addition reactions. This interaction can lead to modifications that may impact biological activity, necessitating further research to elucidate specific interaction profiles with biomolecules .

Interaction with Biological Molecules

The reactivity of this compound suggests it could potentially modify proteins or nucleic acids, which may lead to alterations in their function. Aldehydes can form Schiff bases with amines, which are often pivotal in biochemical pathways. Understanding these interactions is crucial for assessing the compound's biological implications .

Toxicity and Safety

While specific toxicity data for this compound is limited, aldehydes generally exhibit varying degrees of toxicity depending on their structure and concentration. Safety assessments are necessary before any practical application in pharmaceuticals or other biological contexts .

Case Studies

- Chemical Properties : The unique properties imparted by the hexyloxy group make this compound particularly useful in applications requiring moderate hydrophobicity while maintaining reactivity typical of aldehydes. Its solubility characteristics suggest potential use in formulations where solubility is a critical factor .

- Potential Applications : Research indicates that compounds similar to this compound have been explored for their roles in developing liquid crystal materials due to their optical properties. This suggests that this compound might also find applications in electronic materials .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structure Type | Key Characteristics |

|---|---|---|

| 4-(Methoxy)benzaldehyde | Aromatic Aldehyde | Contains a methoxy group; used in synthesis |

| 4-(Octyloxy)benzaldehyde | Aromatic Aldehyde | Longer alkoxy chain; different solubility |

| 3-(Hexyloxy)benzaldehyde | Aromatic Aldehyde | Substituent at meta position; different reactivity |

| 4-(Ethoxy)benzaldehyde | Aromatic Aldehyde | Shorter ethoxy chain; distinct properties |

The unique characteristic of this compound lies in its specific alkoxy chain length (hexyl), influencing its solubility and reactivity compared to other similar compounds .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(Hexyloxy)benzaldehyde, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, alkylation of 4-hydroxybenzaldehyde with hexyl bromide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours yields this compound . Optimization includes adjusting molar ratios (1:1.2 for aldehyde to alkylating agent), using phase-transfer catalysts, or microwave-assisted synthesis to reduce reaction time. Purity (>98%) is confirmed via GC or HPLC .

Q. How is this compound characterized structurally, and what spectroscopic techniques are most reliable?

- Methodological Answer : Key techniques include:

- NMR : and NMR in CDCl₃ confirm the alkoxy chain integration (e.g., δ ~4.0 ppm for –OCH₂–) and aldehyde proton resonance (δ ~9.8–10.0 ppm) .

- Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 207.1485) validate the molecular formula (C₁₃H₁₈O₂) .

- FT-IR : Stretching bands at ~1680 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C–O–C) confirm functional groups .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : The compound exhibits moderate toxicity (oral LD₅₀ > 300 mg/kg). Use PPE (gloves, goggles), avoid inhalation of dust/aerosols, and ensure fume hood ventilation. In case of skin contact, wash with soap/water; for spills, collect with inert absorbents and dispose as hazardous waste .

Advanced Research Questions

Q. How does the alkoxy chain length (e.g., hexyl vs. heptyl) in 4-(alkyloxy)benzaldehydes influence their reactivity in Schiff base formation?

- Methodological Answer : Longer chains (e.g., hexyl) enhance solubility in non-polar solvents, affecting reaction kinetics. Kinetic studies using UV-Vis spectroscopy show that hexyloxy derivatives exhibit slower imine formation (due to steric hindrance) compared to shorter chains. Rate constants () are derived via pseudo-first-order approximations .

Q. What challenges arise in crystallizing this compound derivatives, and how can X-ray crystallography resolve structural ambiguities?

- Methodological Answer : The flexible hexyloxy chain complicates crystallization. Slow evaporation from ethanol/hexane mixtures at 4°C yields suitable crystals. X-ray diffraction reveals dihedral angles between aromatic and alkoxy planes (~78°), with weak C–H···π interactions stabilizing the lattice. Data refinement (e.g., SHELXL) ensures <0.05 Å positional uncertainty .

Q. How can contradictory NMR data (e.g., unexpected splitting of aldehyde signals) be resolved in studies involving this compound?

- Methodological Answer : Signal splitting may arise from rotameric equilibria or impurities. Use variable-temperature NMR (VT-NMR) to assess dynamic effects: coalescence temperatures >40°C indicate conformational exchange. Compare with DEPT-135 or 2D-COSY to assign overlapping signals .

Q. What role does this compound play in synthesizing fluorescent probes for membrane imaging, and how is its incorporation validated?

- Methodological Answer : The aldehyde group enables conjugation to amine-containing fluorophores (e.g., pyridinium derivatives). Confocal microscopy confirms plasma membrane localization in live cells. Fluorescence lifetime imaging (FLIM) and Förster resonance energy transfer (FRET) validate probe specificity and environmental sensitivity .

Q. Data Analysis and Experimental Design

Q. How do solvent polarity and temperature affect the regioselectivity of this compound in multicomponent reactions?

- Methodological Answer : Polar solvents (e.g., DMSO) favor electrophilic aldehyde activation, directing nucleophilic attack to the para-position. Temperature-controlled experiments (25–80°C) monitored via TLC show >90% regioselectivity at 60°C. Computational DFT models (e.g., Gaussian 09) correlate solvent dielectric constants with transition-state energies .

Q. What statistical methods are recommended for analyzing batch-to-batch variability in this compound synthesis?

Properties

IUPAC Name |

4-hexoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-2-3-4-5-10-15-13-8-6-12(11-14)7-9-13/h6-9,11H,2-5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWXUVWKBVROFDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0063995 | |

| Record name | Benzaldehyde, 4-(hexyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5736-94-7 | |

| Record name | 4-(Hexyloxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5736-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-(Hexyloxy)benzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005736947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Hexyloxy)benzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=508752 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 4-(hexyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, 4-(hexyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-(hexyloxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.774 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-(HEXYLOXY)BENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZU34J4QL75 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.